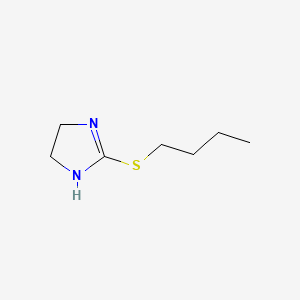

2-(Butylthio)-4,5-dihydro-1H-imidazole

CAS No.: 62059-38-5

Cat. No.: VC16274029

Molecular Formula: C7H14N2S

Molecular Weight: 158.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62059-38-5 |

|---|---|

| Molecular Formula | C7H14N2S |

| Molecular Weight | 158.27 g/mol |

| IUPAC Name | 2-butylsulfanyl-4,5-dihydro-1H-imidazole |

| Standard InChI | InChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9) |

| Standard InChI Key | IECYSNCSCGTHHH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSC1=NCCN1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered imidazole ring in which two adjacent nitrogen atoms occupy positions 1 and 3. The 4,5-dihydro designation indicates partial saturation, reducing the ring’s aromaticity compared to fully unsaturated imidazoles. At position 2, a butylthio group () is attached, introducing significant hydrophobicity . The SMILES notation succinctly captures this structure , while the InChIKey provides a unique identifier for chemical databases .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 158.27 g/mol | |

| Exact Mass | 158.08777 g/mol | |

| SMILES | ||

| InChIKey | IECYSNCSCGTHHH-UHFFFAOYSA-N |

Synthesis and Reactivity

General Synthetic Approaches

While no explicit protocol for 2-(butylthio)-4,5-dihydro-1H-imidazole is documented in the reviewed sources, analogous imidazole syntheses suggest viable routes. A common strategy involves the condensation of thioureas with α-halo ketones or aldehydes. For example, the patent CN103214420A details the synthesis of a structurally related imidazole derivative (2-butyl-4-chloro-5-formylimidazole) via glyoxal condensation with pentamidine hydrochloride under pH-controlled conditions. Adapting this method, one might substitute pentamidine with a butylthio-containing precursor to target the desired compound.

Challenges in Synthesis

Key challenges include:

-

pH Sensitivity: As noted in , imidazole condensations require strict pH control (6.0–7.5) to avoid byproduct formation.

-

Thioether Stability: The butylthio group may undergo oxidation during synthesis, necessitating inert atmospheres or reducing agents.

-

Purification: Partial saturation complicates crystallization, often requiring chromatographic techniques.

Comparative Analysis with Related Imidazoles

The butylthio substituent distinguishes this compound from simpler imidazole derivatives. The table below highlights structural and property differences:

Table 2: Comparison of Thio-Substituted Imidazoles

The butylthio group confers intermediate lipophilicity, positioning the compound between methyl and phenyl analogs. This balance may optimize membrane permeability in biological systems while maintaining sufficient solubility for synthetic manipulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume